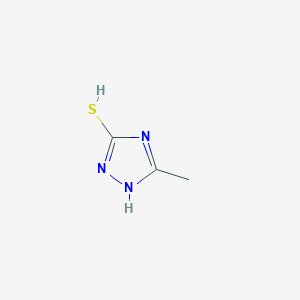

5-methyl-1H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-methyl-1H-1,2,4-triazole-3-thiol: is a heterocyclic compound containing a triazole ring substituted with a methyl group and a thiol group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-1,2,4-triazole-3-thiol can be achieved through several methods. One common approach involves the reaction of formic acid with thiosemicarbazide, followed by cyclization to form the triazole ring . The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Alkylation Reactions

The thiol group undergoes S-alkylation with alkyl halides or esters to form S-substituted derivatives. For example:

-

Reaction with ethyl bromoacetate in dimethylformamide (DMF) and triethylamine yields ethyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate .

-

Similar reactions with chloroacetophenone produce derivatives with enhanced biological activity .

Reagents and Conditions:

| Reagent | Solvent | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ethyl bromoacetate | DMF | Triethylamine, RT | Ethyl thioether derivative | 80% | |

| Chloroacetophenone | Ethanol | Reflux, 6 h | S-Arylalkylated triazole | 75% |

Coordination Chemistry

The compound forms stable complexes with transition metals, leveraging its sulfur and nitrogen donor atoms:

-

Cadmium(II) complexes : Reacts with Cd(NO₃)₂ to form luminescent polymeric structures .

-

Mercury(II) complexes : Forms dimeric complexes (e.g., [Hg(5-MTT)₂]₂) with distinct electrochemical properties .

Metal Complexation Data:

| Metal Salt | Stoichiometry | Structure Type | Application | Source |

|---|---|---|---|---|

| Cd(NO₃)₂ | 1:2 (M:L) | Luminescent polymer | Materials science | |

| HgCl₂ | 1:2 (M:L) | Dimeric complex | Anticorrosive coatings |

Oxidation Reactions

The thiol group oxidizes to disulfides under mild conditions:

-

Air oxidation in aqueous alkaline solutions forms bis(5-methyl-1H-1,2,4-triazol-3-yl) disulfide .

-

Controlled oxidation with H₂O₂ produces sulfonic acid derivatives .

Oxidation Pathways:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| O₂ (air) | NaOH, RT, 24 h | Disulfide | 65% | |

| H₂O₂ | Acetic acid, 60°C | Sulfonic acid derivative | 50% |

Cyclization and Heterocycle Formation

The triazole-thiol scaffold participates in cyclization reactions to form fused heterocycles:

-

Reaction with arylidene malononitrile in the presence of sulfamic acid yields 5-substituted phenyl-1,2,4-triazole-3-thiones (85–92% yield) .

-

Treatment with trimethylsilyl isothiocyanate forms substituted triazole-thione derivatives .

Key Cyclization Examples:

Reactions with Isothiocyanates

The compound reacts with aryl isothiocyanates to form thiosemicarbazides, which cyclize into 1,3,4-thiadiazoles or 1,2,4-triazole-thiol derivatives:

-

Reaction with 4-fluorophenyl isothiocyanate in ethanol produces thiosemicarbazide intermediates , which cyclize under acidic conditions to 1,3,4-thiadiazoles (70–85% yield) .

Reaction Scheme:

-

Step 1 : Formation of thiosemicarbazide (ethanol, reflux, 6 h).

-

Step 2 : Cyclization with H₂SO₄ or NaOH to yield thiadiazoles or triazole-thiols .

Nucleophilic Substitution

The sulfur atom acts as a nucleophile in substitution reactions:

-

Reaction with benzyl chloride in basic media forms S-benzyl derivatives .

-

Substitution with propargyl bromide yields terminal alkyne-functionalized triazoles .

Substitution Examples:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃, DMF, 80°C | S-Benzyl derivative | 82% | |

| Propargyl bromide | NaOH, H₂O, RT | Propargyl thioether | 68% |

Acid/Base-Mediated Tautomerism

The compound exhibits tautomerism between thiol and thione forms, influenced by pH:

-

In acidic conditions, the thione tautomer predominates.

-

In basic media, the thiolate anion forms, enhancing reactivity toward electrophiles .

Tautomeric Equilibrium Data:

| pH | Dominant Form | Key Functional Group | Source |

|---|---|---|---|

| <5 | Thione (C=S) | NN-C=S | |

| >9 | Thiolate (S⁻) | NN-S⁻ |

科学的研究の応用

Coordination Chemistry

MTT serves as a ligand in coordination chemistry to form metal complexes with distinct properties. It can complex with various metal ions, including cadmium, leading to the development of luminescent materials. These complexes have been studied for their potential applications in photonic devices and sensors .

Medicinal Chemistry

Research has demonstrated that derivatives of MTT exhibit significant biological activities:

- Antimicrobial Activity : MTT derivatives have shown effectiveness against various bacterial strains, making them potential candidates for antibiotic development. Studies indicate that modifications at the triazole ring enhance antimicrobial efficacy .

- Anticancer Properties : MTT and its derivatives have been explored for their anticancer activities. They can inhibit cancer cell proliferation and induce apoptosis in certain cancer types .

- Antioxidant Activity : MTT compounds have been evaluated for their antioxidant properties using methods like DPPH radical scavenging assays. Many derivatives display significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Industrial Applications

In industrial contexts, MTT is utilized as:

- Corrosion Inhibitor : Its thiol group facilitates the formation of protective layers on metal surfaces, reducing corrosion rates.

- Luminescent Materials : MTT-based metal complexes are being developed for use in LED technologies and other optoelectronic applications due to their luminescent properties .

Comparative Analysis of Related Compounds

To better understand the unique attributes of MTT, a comparison with similar compounds is beneficial:

| Compound | Structure Features | Notable Applications |

|---|---|---|

| 3-Mercapto-1,2,4-triazole | Thiol group at position 3 | Antimicrobial agents |

| 4-Methyl-4H-1,2,4-triazole-3-thiol | Methyl group at position 4 | Coordination chemistry |

| 2-Mercaptoimidazole | Imidazole ring | Antifungal applications |

| 2-Mercaptobenzimidazole | Benzimidazole ring | Antimicrobial agents |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various MTT derivatives against resistant bacterial strains. Results indicated that specific modifications at the methyl or thiol groups significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

Another research project focused on synthesizing hybrid molecules combining MTT with other heterocycles to evaluate their anticancer potential. The findings revealed that these hybrids exhibited superior cytotoxicity against breast cancer cells compared to unmodified MTT .

作用機序

The mechanism of action of 5-methyl-1H-1,2,4-triazole-3-thiol involves its ability to bind to various molecular targets through its thiol and triazole groups. The thiol group can form covalent bonds with metal ions, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules . These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its diverse biological effects.

類似化合物との比較

- 3-mercapto-1,2,4-triazole

- 4-methyl-4H-1,2,4-triazole-3-thiol

- 2-mercaptoimidazole

- 2-mercaptobenzimidazole

Comparison: 5-methyl-1H-1,2,4-triazole-3-thiol is unique due to the presence of both a methyl group and a thiol group on the triazole ring. . The presence of the methyl group also influences the compound’s solubility and stability compared to other similar compounds.

特性

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-2-4-3(7)6-5-2/h1H3,(H2,4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCWDMJTKYHCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NN1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。